Gatifloxacin-d4 hydrochloride is a deuterium-labeled derivative of Gatifloxacin, which is a fourth-generation fluoroquinolone antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, into the Gatifloxacin molecule allows researchers to trace metabolic pathways and pharmacokinetics without significantly altering the compound's chemical properties. This compound is primarily utilized in scientific research to study the behavior of Gatifloxacin in biological systems and its interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical to bacterial DNA replication and repair processes .
Gatifloxacin-d4 hydrochloride is classified as an antibiotic within the fluoroquinolone class. It is often sourced from chemical suppliers specializing in isotopically labeled compounds, as well as through synthetic routes that incorporate deuterium into the Gatifloxacin structure. The compound's molecular formula is .
The synthesis of Gatifloxacin-d4 involves several key techniques, primarily focusing on the incorporation of deuterium into the Gatifloxacin molecule. Common methods include:
The synthesis typically requires maintaining specific temperatures (around 55°C) and using inert atmospheres (like nitrogen or argon) to prevent unwanted reactions. The reaction conditions are carefully controlled to enhance product purity and yield .
The molecular structure of Gatifloxacin-d4 hydrochloride can be represented by its chemical formula . The structure includes a piperazine ring, a fluorine atom, and multiple functional groups characteristic of fluoroquinolones.
C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H]
.Gatifloxacin-d4 can undergo various chemical reactions similar to its parent compound:
These reactions are typically performed under controlled conditions to ensure the integrity of the deuterated label while achieving desired transformations.
Gatifloxacin-d4 exerts its bactericidal effects primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, Gatifloxacin-d4 disrupts bacterial cell division and leads to cell death.
The mechanism involves binding to the enzyme-DNA complex, preventing the necessary conformational changes required for DNA replication. Research indicates that Gatifloxacin has a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, making it effective for treating infections .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity levels, with typical specifications indicating low levels of impurities .
Gatifloxacin-d4 hydrochloride is primarily used in scientific research settings. Its applications include:
Gatifloxacin-d4 hydrochloride is a selectively deuterated analog of the fourth-generation fluoroquinolone antibiotic gatifloxacin, where four hydrogen atoms are replaced with deuterium (²H) atoms at specific molecular positions. The deuterium atoms are incorporated at the 2,2,5,5 positions of the piperazine ring, as confirmed by the molecular formula C₁₉H₁₉D₄ClFN₃O₄ and systematic IUPAC name: 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid hydrochloride [2] [5] [8]. This strategic deuteration preserves the core pharmacophore while creating a distinct isotopic signature for analytical applications. The molecular weight increases from 375.39 g/mol for non-deuterated gatifloxacin to 415.88 g/mol for the d4 hydrochloride form due to the combined mass effect of deuterium atoms and the hydrochloride counterion [2] [5] [9]. The deuterium substitution occurs at carbon centers adjacent to nitrogen atoms in the piperazine ring – positions critical to the molecule's conformational flexibility and hydrogen-bonding capabilities.
Table 1: Molecular Characteristics of Gatifloxacin-d4 HCl
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₉D₄ClFN₃O₄ |
CAS Number | 1189946-71-1 (HCl salt); 1190043-25-4 (free base) |
Molecular Weight | 415.88 g/mol |
Deuterium Positions | 2,2,5,5 of piperazine ring |
Synonyms | AM-1155-d4 HCl; BMS-206584-d4 HCl; PD135432-d4 HCl |
Structurally, the deuterated and non-deuterated molecules exhibit near-identical geometric configurations, with X-ray diffraction analyses revealing no significant differences in bond lengths or angles within the detection limits of the technique. The piperazine ring in both compounds adopts a chair conformation, and deuterium substitution does not alter this preferred conformation [8] [9]. However, vibrational spectroscopy reveals subtle differences: The C-D stretching vibrations appear in the 2050-2300 cm⁻¹ region of the infrared spectrum, distinct from C-H stretches observed at 2850-3000 cm⁻¹ in the non-deuterated analog [9]. Computational chemistry analyses (DFT calculations) indicate minor electronic effects, with deuterium substitution reducing the basicity of the adjacent piperazine nitrogen by approximately 0.1 pKₐ units due to the isotope's slightly stronger electron-donating effect compared to hydrogen [5]. Despite these quantum-level differences, the overall molecular electrostatic potential maps remain remarkably similar, explaining the conserved biological activity against bacterial targets like DNA gyrase and topoisomerase IV [5] [9].
Gatifloxacin-d4 hydrochloride exhibits enhanced aqueous solubility relative to its non-deuterated parent compound, with measured solubility of 38.2 mg/mL in water at 25°C compared to 25.7 mg/mL for gatifloxacin hydrochloride [4] [5]. This increase is attributed to subtle changes in crystal lattice energy due to deuterium substitution. In organic solvents, it demonstrates moderate solubility: 16.3 mg/mL in DMSO, 8.2 mg/mL in ethanol, and 4.7 mg/mL in chloroform [5] [9]. Accelerated stability studies reveal comparable degradation profiles to non-deuterated gatifloxacin under thermal stress (40-60°C), with <2% decomposition after 30 days. However, photostability assessments show improved resistance to UV-induced degradation, with deuterated analogs exhibiting 25% slower photodecomposition rates under standardized light exposure (300-400 nm) due to kinetic isotope effects stabilizing bonds in the photoactive quinoline moiety [5] [9].
Table 2: Solubility Profile of Gatifloxacin-d4 HCl
Solvent System | Solubility (mg/mL) | Notes |
---|---|---|
Water | 38.2 ± 1.5 | pH 3.0, 25°C |
Phosphate Buffer (pH 7.4) | 12.8 ± 0.9 | Simulated physiological pH |
Dimethyl Sulfoxide (DMSO) | 16.3 ± 0.7 | Complete dissolution at RT |
Methanol | 9.1 ± 0.4 | Heated to 40°C for solubility |
Chloroform | 4.7 ± 0.3 | Slight solubility at RT |
The ionization profile of gatifloxacin-d4 hydrochloride mirrors its non-deuterated counterpart, featuring three pH-dependent ionization constants corresponding to: (1) protonation of the piperazine nitrogen (pKₐ₁ = 6.05 ± 0.08), (2) deprotonation of the carboxylic acid group (pKₐ₂ = 8.78 ± 0.10), and (3) protonation of the cyclopropyl-amino nitrogen (pKₐ₃ = 9.85 ± 0.12) [4] [9]. Electrophoretic mobility studies demonstrate zwitterionic character between pH 6.5-8.5, with the molecule existing predominantly as a cation (positive charge) below pH 6.0 and as an anion (negative charge) above pH 9.0. The log D₇.₄ value is measured at 0.05-1.04, indicating increased lipophilicity relative to non-deuterated gatifloxacin (log D₇.₄ = -1.15), attributed to deuterium-induced hydrophobic effects [4] [5]. This altered partitioning behavior has significant implications for tissue penetration in metabolic studies. Solution-state stability studies reveal optimal stability at pH 5.0-6.0, with degradation accelerating under alkaline conditions (pH >8) due to hydroxide ion-catalyzed hydrolysis of the cyclopropyl group [5] [9].
¹H-NMR spectroscopy of gatifloxacin-d4 hydrochloride (400 MHz, D₂O) shows characteristic absence of signals at δ 2.95-3.10 ppm and δ 3.65-3.80 ppm – regions corresponding to the protons at the 2,2,5,5 positions of the piperazine ring in non-deuterated gatifloxacin [2] [5]. The ¹³C-NMR spectrum exhibits distinctive triplet signals (J₈ = 22-25 Hz) for the deuterated carbons at δ 46.8 ppm (C-2/C-6) and δ 53.5 ppm (C-5/C-9) due to ²H-¹³C coupling, providing direct evidence of deuterium incorporation [5]. In mass spectrometry, ESI+ analysis displays a characteristic [M+H]+ ion cluster at m/z 380.4 (C₁₉H₁₉D₄FN₃O₄⁺) with the expected isotope pattern: m/z 380 (base peak, ²H₄), 381 (²H₃¹H, 27% relative intensity), and 382 (²H₂¹H₂, 7% relative intensity) [2] [5] [9]. Tandem MS fragmentation patterns are identical to non-deuterated gatifloxacin except for fragments containing the piperazine moiety, where a 4 Da mass shift is consistently observed for ions retaining deuterium labels [5] [9].
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